molecular formula C11H9N3O3 B11785951 2-(4-Methoxypyridin-2-YL)pyrimidine-5-carboxylic acid

2-(4-Methoxypyridin-2-YL)pyrimidine-5-carboxylic acid

Cat. No.: B11785951
M. Wt: 231.21 g/mol
InChI Key: XMYAVBKKTZSNTM-UHFFFAOYSA-N
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Description

2-(4-Methoxypyridin-2-YL)pyrimidine-5-carboxylic acid is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxypyridin-2-YL)pyrimidine-5-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild conditions and functional group tolerance. The process involves the coupling of 2-chloro-5-bromopyrimidine with 4-methoxypyridine-2-boronic acid in the presence of a palladium catalyst and a base such as sodium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxypyridin-2-YL)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Methoxypyridin-2-YL)pyrimidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methoxypyridin-2-YL)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxypyridin-2-YL)pyrimidine-5-carboxylic acid is unique due to its dual pyridine and pyrimidine rings, which confer a broad range of biological activities. Its methoxy group enhances its solubility and bioavailability, making it a valuable compound in drug development .

Properties

Molecular Formula

C11H9N3O3

Molecular Weight

231.21 g/mol

IUPAC Name

2-(4-methoxypyridin-2-yl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H9N3O3/c1-17-8-2-3-12-9(4-8)10-13-5-7(6-14-10)11(15)16/h2-6H,1H3,(H,15,16)

InChI Key

XMYAVBKKTZSNTM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1)C2=NC=C(C=N2)C(=O)O

Origin of Product

United States

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